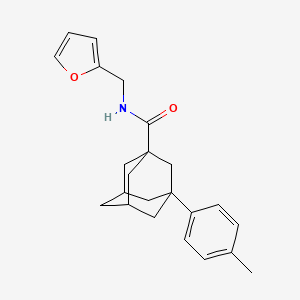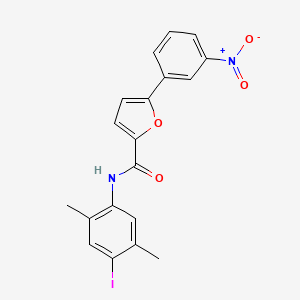
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol, also known as 8-Methyl-N-vanillylnonanamide (capsaicin analog), is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 receptors are found in the peripheral and central nervous systems and are involved in the perception of pain, temperature, and inflammation. The purpose of
Mécanisme D'action
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol acts as an agonist of the TRPV1 receptor, which is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Upon activation, TRPV1 channels allow the influx of calcium and sodium ions, which leads to depolarization of the membrane potential and the generation of action potentials. The activation of TRPV1 receptors also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
The activation of TRPV1 receptors by 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol leads to a variety of biochemical and physiological effects. These include the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the regulation of pain and inflammation. Additionally, the influx of calcium and sodium ions through TRPV1 channels can lead to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa B (NF-κB) pathways, which are involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol in lab experiments is its potency and selectivity for the TRPV1 receptor. This allows for precise targeting of the receptor and the study of its specific effects. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring of the compound is necessary to ensure accurate and safe experimentation.
Orientations Futures
There are several future directions for the study of 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol. One potential area of research is the development of more potent and selective TRPV1 agonists for the treatment of pain and inflammation. Additionally, the role of TRPV1 receptors in other physiological processes, such as thermoregulation and taste sensation, could be further explored. Finally, the potential use of TRPV1 agonists in the treatment of other conditions, such as cancer and metabolic disorders, could also be investigated.
Méthodes De Synthèse
The synthesis of 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol involves the reaction of 8-methoxy-4-methyl-2-quinolinecarboxylic acid with piperidine in the presence of a coupling agent and a base. The resulting product is then reduced to obtain 1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinone, which is subsequently converted to the final product using a reductive amination reaction.
Applications De Recherche Scientifique
1-(8-methoxy-4-methyl-2-quinolinyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. Additionally, it has been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation.
Propriétés
IUPAC Name |
1-(8-methoxy-4-methylquinolin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-9-15(18-8-4-5-12(19)10-18)17-16-13(11)6-3-7-14(16)20-2/h3,6-7,9,12,19H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMAWIZASAJVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Methoxy-4-methylquinolin-2-yl)piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5037160.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)

![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)

![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)


![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5037224.png)
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5037234.png)
![N-ethyl-2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-propen-1-amine](/img/structure/B5037238.png)